- Novel semisynthetic method of paclitaxel via asymmetric aminohydroxylation, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 70-73

Cas no 949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid)

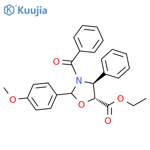

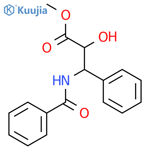

949023-16-9 structure

Nombre del producto:(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

Número CAS:949023-16-9

MF:C24H21NO5

Megavatios:403.427246809006

MDL:MFCD11617943

CID:69647

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

- (4S,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid

- (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

- (4S5R)-3-benzoyl-2-(4-anisyl)-4-phenyl

- 6305AC

- ST2414362

- AX8042169

- 617B943

- 5-Oxazolidinecarboxylicacid, 3-benzoyl-2-(4-meth

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid (ACI)

-

- MDL: MFCD11617943

- Renchi: 1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21+,23?/m0/s1

- Clave inchi: RDVJYGYJBUIIOE-ZOAFEQKISA-N

- Sonrisas: C(C1C=CC=CC=1)(N1C(C2C=CC(OC)=CC=2)O[C@@H](C(=O)O)[C@@H]1C1C=CC=CC=1)=O

Atributos calculados

- Calidad precisa: 403.14200

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 30

- Cuenta de enlace giratorio: 5

- Complejidad: 590

- Superficie del Polo topológico: 76.1

Propiedades experimentales

- Denso: 1.291

- Punto de ebullición: 642.269°C at 760 mmHg

- PSA: 76.07000

- Logp: 3.99880

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P280-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD42169)

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB462924-250 mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; . |

949023-16-9 | 250MG |

€80.40 | 2023-07-18 | ||

| TRC | B208395-25mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid |

949023-16-9 | 25mg |

$ 87.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18940-100mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 100mg |

¥96.0 | 2024-07-19 | |

| Chemenu | CM109378-1g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 1g |

$102 | 2021-08-06 | |

| Chemenu | CM109378-5g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 5g |

$281 | 2021-08-06 | |

| Chemenu | CM109378-10g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 10g |

$449 | 2021-08-06 | |

| eNovation Chemicals LLC | D583789-1g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid |

949023-16-9 | 95% | 1g |

$520 | 2024-05-24 | |

| abcr | AB462924-1 g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; . |

949023-16-9 | 1g |

€104.20 | 2023-07-18 | ||

| Chemenu | CM109378-5g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 5g |

$116 | 2022-06-09 | |

| TRC | B208395-50mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid |

949023-16-9 | 50mg |

$ 110.00 | 2023-04-19 |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referencia

- A novel semi-synthesis method of taxol via asymmetric dihydroxylation, Zhongguo Yaoxue Zazhi (Beijing, 2007, 42(9), 709-712

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, 20 psi, rt

Referencia

- The synthesis of novel taxoids for oral administration, Bioorganic & Medicinal Chemistry, 2014, 22(1), 194-203

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Methanol , Water ; pH 9 - 10, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Referencia

- Method for synthesizing taxol side chain, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referencia

- Synthesis and biological activity of C-7, C-9 and C-10 modified taxane analogues from 1-deoxybaccatin VI, Bioorganic & Medicinal Chemistry, 2020, 28(21),

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, 20 psi, rt

Referencia

- Taxanes compounds as oral antitumor medicaments and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

Referencia

- Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel, Bioorganic & Medicinal Chemistry, 2010, 18(19), 7101-7112

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Toluene ; 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 25 °C

Referencia

- Preparation of (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazoline carboxylic acid derivatives, China, , ,

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Raw materials

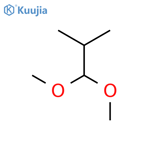

- 1,1-dimethoxy-2-methylpropane

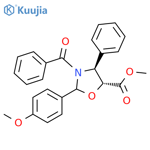

- 5-Oxazolidinecarboxylic acid, 3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-, ethyl ester, (4S,5R)-

- 5-Oxazolidinecarboxylic acid, 3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-, methyl ester, (4S,5R)-

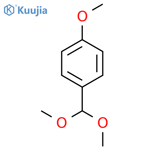

- Anisaldehyde Dimethyl Acetal

- Bz-RS-iSer(3-Ph)-OMe

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Preparation Products

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Literatura relevante

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid) Productos relacionados

- 39133-31-8(Trimebutine)

- 6835-61-6(2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside)

- 2130-96-3(Boc-Tyr(Bzl)-OH)

- 3483-82-7(N-Benzoyl-L-tyrosine ethyl ester)

- 63769-58-4(Boc-D-Tyr(Bzl)-OH)

- 16879-90-6(Z-Tyr(tBu)-OH DCHA)

- 56392-17-7(Metoprolol Tartrate (mixture of isomers))

- 32981-85-4(Bz-RS-iSer(3-Ph)-OMe)

- 33069-62-4(Paclitaxel)

- 64263-81-6(Boc-N-methyl-O-benzyl-L-tyrosine)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Shanghai Joy Biotech Ltd

(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

Pureza:98%

Cantidad:100g;1kg;10kg;25kg

Precio ($):Informe